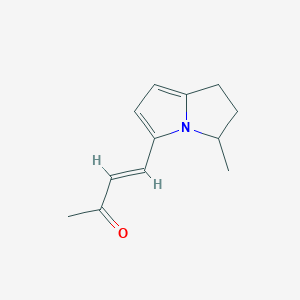
N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide typically involves the reaction of furan derivatives with appropriate acetamide precursors. One common method involves the condensation of furan-2-carbaldehyde with 2-amino-1-butanol, followed by acetylation to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-(1-(Furan-2-yl)-1-oxobutan-2-yl)acetamide.
Reduction: Formation of N-(1-(Tetrahydrofuran-2-yl)-1-hydroxybutan-2-yl)acetamide.
Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its pharmacological activities.
Industry: Utilized in the production of polymers and resins with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Furan-2-ylmethyl)acetamide
- N-(Furan-2-yl)acetamide
- N-(1-(Tetrahydrofuran-2-yl)-1-hydroxybutan-2-yl)acetamide
Uniqueness
N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide stands out due to its unique combination of a furan ring, hydroxyl group, and acetamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
| 63913-21-3 | |
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
N-[1-(furan-2-yl)-1-hydroxybutan-2-yl]acetamide |
InChI |
InChI=1S/C10H15NO3/c1-3-8(11-7(2)12)10(13)9-5-4-6-14-9/h4-6,8,10,13H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
DRUINLNICRJJSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C1=CC=CO1)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine](/img/structure/B12904855.png)
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
![3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12904859.png)

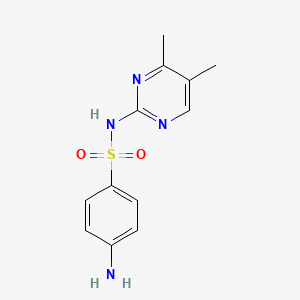
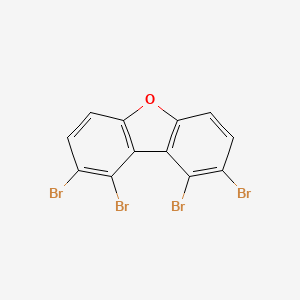

![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
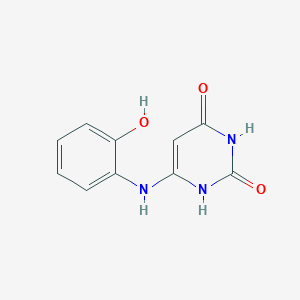
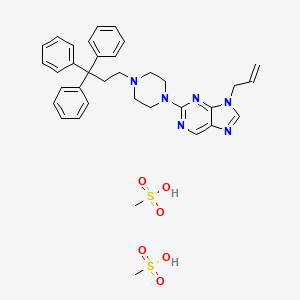
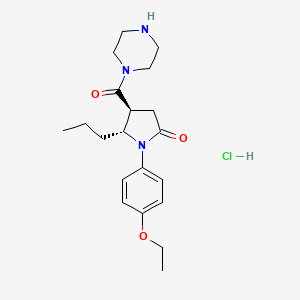
![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
